(5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone
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Overview
Description
(5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone is a complex organic compound that features a thiophene ring substituted with an ethyl group and a pyrrolidine ring with multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the ethyl group. The pyrrolidine ring is then synthesized separately, incorporating the hydroxyl and methyl groups. Finally, the two rings are connected through a methanone linkage under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and yield of the compound. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the oxygen-containing functional groups.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyrrolidine-containing molecules. Examples are:
- Thiophene-2-carboxylic acid
- 3,4-dimethylpyrrolidine
- 2-ethylthiophene
Uniqueness
What sets (5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-5-10-6-7-11(18-10)12(16)15-8-13(2,3)14(4,17)9-15/h6-7,17H,5,8-9H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJAKSJHCYDNBG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CC(C(C2)(C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)N2C[C@](C(C2)(C)C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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